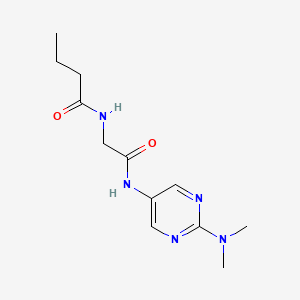
N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a dimethylamino group, and a butyramide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the functional groups present in the molecule. The pyrimidine ring, the dimethylamino group, and the butyramide group would all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the dimethylamino group could make the compound basic, and the presence of the butyramide group could influence its solubility .Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives, including the compound , have been reported to exhibit anticancer properties . They have been used in the treatment of various types of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal properties . They can inhibit the growth of various microorganisms, making them useful in the treatment of infections.
Antiparasitic Applications
Pyrimidine derivatives have been used as antiparasitic agents . They can inhibit the growth and reproduction of parasites, making them useful in the treatment of parasitic infections.
Cardiovascular Applications
These compounds have been used as cardiovascular agents and antihypertensives . They can help regulate blood pressure and improve heart health.
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They can help reduce inflammation and pain, making them useful in the treatment of various inflammatory conditions and pain management.
Antidiabetic Applications
These compounds have been used as antidiabetic agents . They can help regulate blood sugar levels, making them useful in the treatment of diabetes.
Neuroprotective Applications
Pyrimidine derivatives have been reported to exhibit neuroprotective properties . They can help protect nerve cells from damage, making them useful in the treatment of various neurological conditions.
Other Applications
In addition to the above, pyrimidine derivatives have been used in the treatment of a wide range of other conditions, including antitubercular, antimalarial, antiplasmodial, antiulcer, hair disorders, and coronary heart disease .
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[2-(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-10(18)13-8-11(19)16-9-6-14-12(15-7-9)17(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZRMXPGQJCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
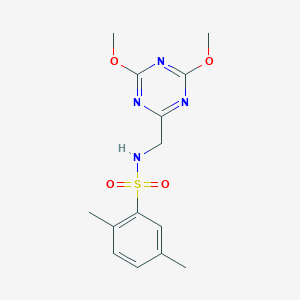
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)
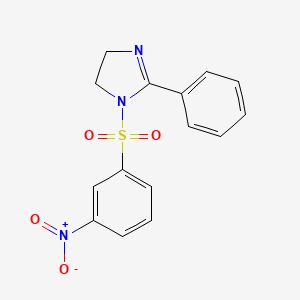

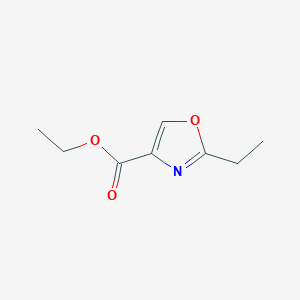
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
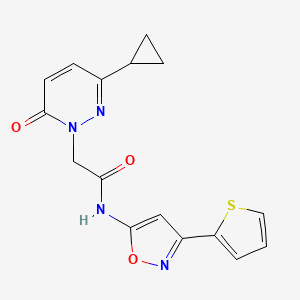

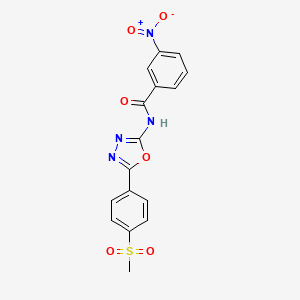
![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)
